1,1-Diphenylhydrazine hydrochloride

説明

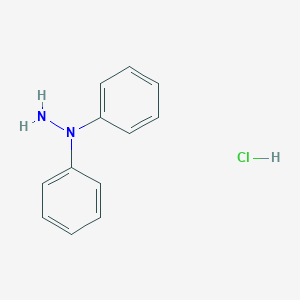

1,1-Diphenylhydrazine hydrochloride (CAS: 530-47-2) is a hydrazine derivative with the molecular formula C₁₂H₁₂N₂·HCl and a molecular weight of 220.7 g/mol . It is structurally characterized by two phenyl groups attached to a hydrazine backbone, with the hydrochloride salt enhancing its stability and solubility. The compound is primarily utilized as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds and fluorescent derivatives . Its applications extend to biomedical research, where it has been studied for its structural similarity to anti-amyloid agents .

特性

IUPAC Name |

1,1-diphenylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUDWFNUOXEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

530-50-7 (Parent) | |

| Record name | N,N-Diphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6029913 | |

| Record name | 1,1-Diphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to greyish-white solid; [Merck Index] Grey powder; [Alfa Aesar MSDS] | |

| Record name | 1,1-Diphenylhydrazine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15798 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-47-2 | |

| Record name | Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diphenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diphenylhydrazine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, 1,1-diphenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Diphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diphenylhydrazinium(1+) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIPHENYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8100CBZ4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions

1,1-Diphenylhydrazine hydrochloride can be synthesized through the reaction of benzophenone hydrazone with hydrochloric acid. The reaction typically involves the following steps:

- Dissolve benzophenone hydrazone in an appropriate solvent such as ethanol.

- Add hydrochloric acid to the solution.

- Stir the mixture at room temperature for a specific period.

- Filter the resulting precipitate and wash it with cold ethanol.

- Dry the product under reduced pressure to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yield and purity. The product is then purified through recrystallization or other suitable methods .

化学反応の分析

Types of Reactions

1,1-Diphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form azobenzene derivatives.

Reduction: It can be reduced to form hydrazobenzene.

Substitution: It can undergo substitution reactions with electrophiles to form substituted hydrazine derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used

Major Products Formed

Oxidation: Azobenzene derivatives.

Reduction: Hydrazobenzene.

Substitution: Substituted hydrazine derivatives

科学的研究の応用

Synthesis of Other Compounds

1,1-Diphenylhydrazine hydrochloride is often utilized as a precursor in the synthesis of various hydrazones and azo compounds. These derivatives are important in the development of pharmaceuticals and dyes.

Example Reactions:

- Hydrazone Formation: DPH reacts with carbonyl compounds to form hydrazones, which are pivotal in organic synthesis.

- Azo Coupling Reactions: DPH can participate in azo coupling reactions, forming azo dyes that have applications in textiles and food industries.

Analytical Chemistry

DPH serves as a reagent for the detection of reducing sugars, such as arabinose and lactose. This is achieved through the formation of colored derivatives that can be quantified spectrophotometrically.

Detection Method:

- The reaction of DPH with reducing sugars produces a colored hydrazone, which can be measured at specific wavelengths to determine sugar concentration.

Biochemical Studies

Research has shown that DPH can act as an antioxidant and has potential applications in studying oxidative stress in biological systems. Its ability to scavenge free radicals makes it a candidate for examining cellular responses to oxidative damage.

Case Study 1: Antioxidant Activity

A study investigated the antioxidant properties of DPH derivatives synthesized from DPH and various phenolic compounds. The results indicated that certain derivatives exhibited significant radical scavenging activity, suggesting potential therapeutic applications in preventing oxidative stress-related diseases.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| DPH Derivative A | 25 | High activity |

| DPH Derivative B | 50 | Moderate activity |

Case Study 2: Carcinogenicity Studies

Research on the carcinogenic potential of diphenylhydrazines, including DPH, has been conducted extensively. A notable study by the National Cancer Institute (NCI) demonstrated that prolonged exposure to diphenylhydrazines could lead to liver tumors in laboratory animals. This highlights the importance of handling DPH with caution in laboratory settings.

| Study Type | Subjects | Duration | Findings |

|---|---|---|---|

| Chronic Exposure | Rats | 78 weeks | Increased liver tumors observed |

| Chronic Exposure | Mice | 78 weeks | No significant tumor development |

作用機序

The mechanism of action of 1,1-Diphenylhydrazine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophiles. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context .

類似化合物との比較

Structural and Chemical Properties

The following table compares key structural features and properties of 1,1-diphenylhydrazine hydrochloride with analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 530-47-2 | C₁₂H₁₂N₂·HCl | 220.7 | Two phenyl groups |

| Phenylhydrazinium hydrochloride | 59-88-1 | C₆H₈N₂·HCl | 144.6 | Single phenyl group |

| 4-Bromophenylhydrazine hydrochloride | 622-88-8 | C₆H₆BrClN₂ | 220.5 | 4-Bromo substituent |

| 2,4-Dimethylphenylhydrazine hydrochloride | 123333-93-7 | C₈H₁₂ClN₂ | 172.7 | 2,4-Dimethyl substituents |

| 1-Benzyl-1-phenylhydrazine hydrochloride | - | C₁₃H₁₅ClN₂ | 238.7 | Benzyl and phenyl groups |

Key Observations :

- Hydrophobicity : The hydrophobicity (logP/RM₀) of this compound is higher than phenylhydrazinium hydrochloride due to its bulky aromatic substituents, as demonstrated by reverse-phase TLC (RP-TLC) studies .

- Solubility : Hydrochloride salts generally exhibit good water solubility. However, steric hindrance from phenyl groups in this compound reduces its solubility compared to simpler derivatives like phenylhydrazinium hydrochloride .

Research Findings and Unique Characteristics

- Redox Behavior : this compound derivatives (e.g., nitrobenzofurazan compounds) form persistent hydrazyl radicals upon oxidation, a property exploited in ESR spectroscopy . This contrasts with simpler hydrazines, which lack stable radical intermediates.

生物活性

1,1-Diphenylhydrazine hydrochloride (DPH) is a compound that has garnered attention in various fields of biological research due to its multifaceted biological activities, including its potential as a reagent in biochemical assays and its implications in toxicology and carcinogenic studies. This article provides a comprehensive overview of the biological activities associated with DPH, supported by relevant case studies, research findings, and data tables.

This compound is a derivative of diphenylhydrazine, characterized by its two phenyl groups attached to a hydrazine moiety. Its synthesis typically involves the reaction of hydrazine with benzaldehyde derivatives, leading to various substitutions that can affect its biological properties.

Antioxidant Properties

Research indicates that DPH exhibits notable antioxidant activity. In a study involving novel derivatives of DPH, compounds synthesized showed potential as persistent free radicals, which are valuable in various biochemical applications . The ability of these derivatives to scavenge free radicals was evaluated using the DPPH assay, demonstrating significant antioxidant capacity.

Cytotoxicity and Mutagenicity

DPH has been studied for its cytotoxic effects on various cell lines. For instance, an investigation into its impact on testicular DNA synthesis revealed that administration of DPH at a dose of 100 mg/kg resulted in significant inhibition of DNA synthesis, suggesting potential mutagenic effects . This finding aligns with concerns regarding the compound's carcinogenic potential; studies have shown that DPH can induce neoplastic changes in laboratory animals when administered over prolonged periods .

Carcinogenicity Studies

The carcinogenic potential of DPH has been evaluated through several animal studies. A notable study conducted by the National Cancer Institute (NCI) indicated that chronic exposure to DPH led to an increase in liver tumors in rats and mice . The compound was administered via dietary exposure over 78 weeks, resulting in hepatocellular carcinomas and other neoplastic nodules. The findings suggest that DPH may act as a carcinogen, particularly affecting liver tissue.

Case Study: Hepatic Effects

A systematic review of the health effects associated with DPH exposure highlighted liver toxicity as a critical endpoint. In chronic studies, rats exhibited liver hypertrophy and degenerative changes such as fatty metamorphosis and necrosis following DPH administration . These findings underscore the need for careful handling and consideration of DPH in both laboratory settings and potential therapeutic applications.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying 1,1-Diphenylhydrazine hydrochloride in laboratory samples?

- Methodology :

UV-Vis Spectrophotometry : Use phosphomolybdic acid (PMA) as a derivatizing agent. Prepare a 0.1 M HCl collection medium and react the compound with PMA to form a colored complex measurable at 600–700 nm .

Reverse-Phase TLC (RP-TLC) : Employ C18 silica plates with aqueous ethanol mobile phases (80–95% ethanol). Calculate molecular hydrophobicity () via extrapolation of retention factors using alcohol concentration gradients. Validate with correlation coefficients () .

Stock Solution Preparation : Accurately weigh 0.1 g of the compound in 0.1 M HCl for calibration curves .

Q. How can researchers ensure safe handling and storage of this compound to minimize health risks?

- Protocols :

Storage : Keep in airtight containers under inert atmosphere (e.g., nitrogen) at room temperature. Avoid exposure to light and moisture .

Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact and inhalation. In case of exposure, rinse with copious water and consult a physician for methemoglobin level monitoring .

Incompatibilities : Separate from oxidizing agents, strong acids, and food products .

Q. What are the key physicochemical properties (e.g., hydrophobicity) of this compound that influence its reactivity in organic synthesis?

- Key Properties :

Hydrophobicity : Determine experimentally via RP-TLC () or computationally using AlogP (predicted logP = 2.8). Discrepancies arise from hydrogen-bonding effects in polar solvents .

Solubility : Highly soluble in 0.1 M HCl (~1 g/100 mL) but poorly soluble in non-polar solvents, necessitating polar aprotic solvents (e.g., DMF) for reactions .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in reported redox behavior of 1,1-Diphenylhydrazine derivatives during oxidation studies?

- Approach :

Cyclic Voltammetry : Compare oxidation potentials () in acetonitrile vs. dichloromethane to assess solvent effects. Use tetrabutylammonium perchlorate as the supporting electrolyte .

Chemical Oxidation : Treat derivatives with KMnO in acidic conditions and monitor radical formation via ESR spectroscopy. Cross-validate with UV-Vis spectral shifts (e.g., λmax at 520 nm for hydrazyl radicals) .

Data Normalization : Control pH and oxygen levels rigorously, as trace O can alter redox pathways .

Q. How can researchers design experiments to investigate the dimerization kinetics of 1,1-Diphenylhydrazine derivatives under varying oxidative conditions?

- Experimental Design :

Kinetic Monitoring : Use stopped-flow UV-Vis to track dimerization rates (e.g., decay of λmax at 400 nm for monomeric species). Relate NO/NO gas evolution to reaction progress .

Variable Conditions : Test temperatures (25–60°C), oxidant concentrations (e.g., HNO), and solvents (toluene vs. DMSO).

Structural Confirmation : Characterize dimers via single-crystal X-ray diffraction (synchrotron radiation recommended for small crystals) .

Q. What methodological considerations are critical when synthesizing novel 1,1-Diphenylhydrazine derivatives via nucleophilic aromatic substitution (SNAr) reactions?

- Optimization Steps :

Base Selection : Use NaHCO to maintain pH 8–9, enhancing nucleophilicity without hydrolyzing nitro groups .

Reagent Purity : Ensure halogenated benzofurazan substrates (e.g., NBD-Cl) are anhydrous. Pre-dry solvents (e.g., acetonitrile) over molecular sieves.

Purification : Employ silica gel column chromatography (hexane:EtOAc gradients) or preparative TLC. Monitor by RP-TLC .

Q. How should researchers address discrepancies between calculated and experimental hydrophobicity values (logP vs. ) for 1,1-Diphenylhydrazine derivatives?

- Resolution Strategies :

Multi-Method Validation : Combine computational tools (AlogP, ClogP) with RP-TLC data. Adjust for substituent effects (e.g., nitro groups increase by 0.3–0.5 units) .

Parameter Calibration : Correlate with HPLC retention times using C18 columns to refine predictive models.

Statistical Analysis : Apply linear regression () and Fisher’s test to assess method reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。